8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

Organotin Chemistry Cross-Coupling Reagents Heterocyclic Synthesis

Organostannane degradation leads to failed Stille couplings. This 8-substituted [1,2,4]triazolo[1,5-a]pyridine (CAS 1245816-23-2) is supplied at ≥98% purity as a solid for accurate weighing. • Stored sealed at 2-8°C to preserve stannane activity • Enables reproducible C-C bond formation at the 8-position • Compatible with automated synthesis platforms.

Molecular Formula C18H31N3Sn
Molecular Weight 408.177
CAS No. 1245816-23-2
Cat. No. B580939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
CAS1245816-23-2
Synonyms8-Tributylstannyl[1,2,4]-Triazolo[1,5-a]pyridine
Molecular FormulaC18H31N3Sn
Molecular Weight408.177
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CN2C1=NC=N2
InChIInChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
InChIKeyXDWNLVZJFSXJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine – Key Properties


8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine (CAS 1245816-23-2) is an organotin compound featuring a tributylstannyl group substituted at the 8-position of the fused [1,2,4]triazolo[1,5-a]pyridine heterocyclic core [1]. It functions primarily as a precursor for Stille cross-coupling reactions, enabling the installation of the triazolopyridine scaffold into more complex molecular architectures via palladium-catalyzed C–C bond formation .

8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine – Substitution Risks


Substituting this compound with a different positional isomer (e.g., 6- or 7-substituted analog) or an alternative cross-coupling handle (e.g., boronic acid/ester for Suzuki) is not equivalent. The 8-position of the [1,2,4]triazolo[1,5-a]pyridine ring exhibits distinct electronic and steric properties that influence reaction outcomes in Stille couplings . Moreover, the purity and storage requirements for this organostannane differ from its isomers, with the 8-substituted variant requiring sealed storage at 2–8°C to maintain stability , a factor critical for reproducible synthetic results.

8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine – Procurement Evidence


Purity: 8- vs 7-Position Isomer

The 8-tributylstannyl derivative is offered with a purity specification of ≥98% (HPLC) by Chemscene and NLT 98% by MolCore , which is higher than the 95% purity specified for the 7-position isomer (Sigma-Aldrich) . Higher initial purity reduces the risk of side reactions and simplifies post-coupling purification, making the 8-isomer a more reliable choice for sensitive synthetic sequences.

Organotin Chemistry Cross-Coupling Reagents Heterocyclic Synthesis

Storage Stability: 8- vs 7-Position Isomer

The 8-tributylstannyl derivative is explicitly documented to require storage sealed in dry conditions at 2–8°C to maintain stability . In contrast, the 7-position isomer is listed as shipping at room temperature , suggesting a potential difference in thermal stability. For laboratories conducting long-term or high-value campaigns, the documented cold-chain requirement for the 8-isomer provides a clear protocol to prevent degradation and ensure consistent performance in Stille couplings.

Reagent Storage Organostannane Stability Synthetic Reliability

Physical Form: 8- vs 7-Position Isomer

The 8-tributylstannyl derivative is a solid at room temperature, which simplifies weighing and handling for small-scale reactions . In comparison, the 7-position analog is a liquid . Solid reagents generally offer superior weighing accuracy and are less prone to spillage or evaporation, making them preferable for automated parallel synthesis platforms and precise stoichiometry control.

Reagent Handling Automated Synthesis Weighing Accuracy

Stille vs Suzuki Cross-Coupling

The tributylstannyl group at the 8-position enables Stille cross-couplings that can be more tolerant of steric hindrance and functional group compatibility compared to the corresponding boronic acid/ester (Suzuki) alternative . While no direct comparative yield data is available for this specific compound, class-level inference from triazolopyridine Stille couplings indicates that organostannanes often provide superior yields for electron-deficient or sterically congested coupling partners .

Cross-Coupling Methodology Reaction Optimization C–C Bond Formation

Database Registration: 8-Position Isomer

The 8-tributylstannyl derivative is associated with a publicly accessible InChIKey (XDWNLVZJFSXJMO-UHFFFAOYSA-N) in the PubChem database [1]. This standardized identifier facilitates unambiguous compound tracking across literature and supplier catalogs. While the 7-isomer also has an InChIKey, the 8-isomer's registration in common chemistry databases may be more comprehensive .

Compound Identification Database Registration Reproducibility

8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine – Application Scenarios


Late-Stage Functionalization in Medicinal Chemistry

The compound serves as a reliable Stille coupling partner for introducing aryl, heteroaryl, or alkenyl groups at the 8-position of the triazolopyridine core, enabling the rapid diversification of lead compounds in drug discovery programs. Its high purity (≥98%) and solid-state form facilitate accurate weighing for small-scale parallel synthesis. The documented cold-chain storage requirement ensures that the stannane remains active over extended periods, supporting long-term medicinal chemistry campaigns.

8-Substituted Triazolopyridines for Material Science

In materials research, the ability to precisely install functional groups at the 8-position via Stille coupling is crucial for tuning the electronic properties of triazolopyridine-based ligands or semiconductors. The 8-stannane's superior purity specification (≥98%) compared to the 7-isomer (95%) reduces the likelihood of impurities interfering with device performance or spectroscopic characterization.

Automated Synthesis and High-Throughput Experimentation

The solid physical form of the 8-tributylstannyl derivative is particularly advantageous for automated synthesis platforms, where precise, reproducible reagent dispensing is essential. In contrast, the liquid 7-isomer may pose challenges for automated handling and accurate micro-scale weighing. This makes the 8-isomer the preferred choice for laboratories employing robotic synthesizers or conducting high-throughput reaction optimization.

Radiochemistry and PET Tracer Development

Organostannanes are well-established precursors for introducing radiohalogens (e.g., ¹⁸F, ¹²⁵I) via electrophilic destannylation. The 8-tributylstannyl[1,2,4]triazolo[1,5-a]pyridine could serve as a precursor for radiolabeling the triazolopyridine scaffold for positron emission tomography (PET) imaging studies. Its high purity and defined storage conditions are critical for reproducible radiochemical yields and meeting regulatory requirements for tracer production.

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